1'-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one
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Overview
Description
1’-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one is a complex organic compound featuring a unique spiro structure
Scientific Research Applications
1’-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology and the treatment of different types of disorders .
Mode of Action
For instance, some indole derivatives have been found to inhibit the replication of viruses such as influenza A .
Biochemical Pathways
It is known that indole derivatives can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways, leading to various downstream effects.
Result of Action
Based on the biological activities of related compounds, it can be inferred that this compound may have potential therapeutic effects in treating various conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting acetylacetone with thiourea under acidic conditions.
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Spiro Compound Formation: The final step involves the formation of the spiro compound by reacting the thiazole and benzofuran intermediates with a piperidine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1’-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.
Benzofuran Derivatives: Compounds with benzofuran moieties are known for their diverse pharmacological properties.
Piperidine Derivatives: Piperidine-containing compounds are widely studied for their therapeutic potential.
Uniqueness
1’-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar functional groups but different configurations.
Properties
IUPAC Name |
1'-(2,4-dimethyl-1,3-thiazole-5-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-11-15(24-12(2)19-11)16(21)20-9-5-8-18(10-20)14-7-4-3-6-13(14)17(22)23-18/h3-4,6-7H,5,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INSQBGJEZWAZPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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